1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene
CAS No.:
Cat. No.: VC15927542
Molecular Formula: C9H10BrFO2
Molecular Weight: 249.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10BrFO2 |
---|---|
Molecular Weight | 249.08 g/mol |
IUPAC Name | 1-(bromomethyl)-5-fluoro-2,3-dimethoxybenzene |
Standard InChI | InChI=1S/C9H10BrFO2/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4H,5H2,1-2H3 |
Standard InChI Key | ZGBBTJYHXAXWMA-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1OC)CBr)F |
Introduction
Structural Overview and Molecular Properties
The molecular structure of 1-(bromomethyl)-5-fluoro-2,3-dimethoxybenzene (C₉H₉BrFO₂) features a benzene ring with four distinct substituents (Fig. 1). The bromomethyl group (-CH₂Br) at position 1 introduces a reactive site for nucleophilic substitution or coupling reactions, while the fluorine atom at position 5 enhances electrophilic aromatic substitution selectivity. The methoxy groups at positions 2 and 3 contribute steric bulk and electronic modulation.
Molecular Geometry and Electronic Configuration
Density functional theory (DFT) calculations on analogous compounds reveal that methoxy groups induce partial negative charges on adjacent carbons, whereas fluorine withdraws electron density via inductive effects . The bromomethyl group’s polarizability facilitates interactions with nucleophiles, making it a versatile synthetic handle. The compound’s dipole moment is estimated at 3.2–3.8 Debye, influenced by the asymmetric distribution of substituents .
Physicochemical Properties
Key physicochemical properties are summarized in Table 1. The compound’s boiling point (estimated 210–220°C) and density (1.45–1.55 g/cm³) exceed those of simpler analogs like 1-fluoro-2,3-dimethoxybenzene (b.p. 175.9°C, density 1.102 g/cm³) , reflecting the bromomethyl group’s contribution to molecular mass and intermolecular forces.
Table 1: Comparative physicochemical properties of related compounds
Synthetic Routes and Methodologies
Bromination of Methoxy-Substituted Precursors
A common synthesis involves radical bromination of 5-fluoro-2,3-dimethoxytoluene using N-bromosuccinimide (NBS) and α,α,α-trifluorotoluene as a solvent . This method, adapted from protocols for 1-(bromomethyl)-3,5-dimethylbenzene , proceeds via a radical chain mechanism initiated by azobisisobutyronitrile (AIBN). The reaction typically achieves 50–70% yield, with purification via column chromatography (chloroform/hexane) .
Alternative Pathways
Electrophilic substitution on pre-fluorinated dimethoxybenzenes using bromomethylating agents (e.g., dibromomethane/Lewis acid) offers another route, though with lower regioselectivity. Recent advances in flow chemistry have enabled safer handling of reactive intermediates, reducing decomposition risks .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
The fluorine atom induces deshielding of adjacent protons, splitting aromatic signals into distinct multiplets .
Infrared (IR) Spectroscopy
Prominent IR absorptions include:
Applications and Derivative Chemistry
Pharmaceutical Intermediates
The bromomethyl group facilitates Suzuki-Miyaura couplings to generate biaryl motifs prevalent in kinase inhibitors . For example, palladium-catalyzed cross-coupling with boronic acids yields derivatives with anti-inflammatory and antioxidant properties .
Materials Science
The compound’s electron-deficient aromatic system enables use in organic semiconductors. DFT studies predict a HOMO-LUMO gap of 4.2 eV, suitable for hole-transport materials .
Computational Insights and Reactivity
DFT calculations at the B3LYP/6-31G(d,p) level reveal:
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